REACTION_CXSMILES
|
N[C:2]1[S:3][C:4]2[CH:10]=[CH:9][C:8]([C:11]([O:13][CH3:14])=[O:12])=[C:7]([CH3:15])[C:5]=2[N:6]=1.N([O-])=O.[Na+].P(P(O)(O)=O)(O)(O)=O>P(=O)(O)(O)O.O>[CH3:15][C:7]1[C:5]2[N:6]=[CH:2][S:3][C:4]=2[CH:10]=[CH:9][C:8]=1[C:11]([O:13][CH3:14])=[O:12] |f:1.2|
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
NC=1SC2=C(N1)C(=C(C=C2)C(=O)OC)C
|
Name
|
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
diazonium salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
169 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(O)(O)P(=O)(O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-8 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 20° C. overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
did not exceed −4° C
|
Type
|
EXTRACTION
|
Details
|
extracted exhaustively with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic phases Age were washed
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
the solvent was then removed
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
CC1=C(C=CC2=C1N=CS2)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |